molecular formula C20H28N2O2 B13823455 (4R,4'R)-2,2'-(1,3-Phenylene)bis[4-(1,1-dimethylethyl)-4,5-dihydrooxazole]

(4R,4'R)-2,2'-(1,3-Phenylene)bis[4-(1,1-dimethylethyl)-4,5-dihydrooxazole]

Cat. No.: B13823455
M. Wt: 328.4 g/mol
InChI Key: KFPRVQMSDHGRIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene is a chiral compound featuring two oxazoline rings attached to a benzene core The presence of the tert-butyl groups and the chiral centers in the oxazoline rings contribute to its unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of a benzene derivative with chiral oxazoline precursors. One common method includes the use of 1,3-dibromobenzene as the starting material, which undergoes a nucleophilic substitution reaction with (S)-4-(tert-butyl)-4,5-dihydrooxazole. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The oxazoline rings can be oxidized to form oxazoles.

    Reduction: The compound can be reduced to form dihydrooxazoles.

    Substitution: The benzene core can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxazoles

    Reduction: Dihydrooxazoles

    Substitution: Halogenated or nitrated benzene derivatives

Scientific Research Applications

1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene exerts its effects is primarily through its role as a chiral ligand. The oxazoline rings provide a chiral environment that can influence the stereochemistry of reactions. The tert-butyl groups enhance the steric hindrance, which can improve the selectivity of catalytic processes. The molecular targets and pathways involved depend on the specific application, such as the type of asymmetric reaction being catalyzed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene is unique due to the presence of both chiral oxazoline rings and bulky tert-butyl groups. This combination provides a distinct steric and electronic environment, making it particularly effective in asymmetric catalysis and chiral recognition applications .

Properties

Molecular Formula

C20H28N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

4-tert-butyl-2-[3-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C20H28N2O2/c1-19(2,3)15-11-23-17(21-15)13-8-7-9-14(10-13)18-22-16(12-24-18)20(4,5)6/h7-10,15-16H,11-12H2,1-6H3

InChI Key

KFPRVQMSDHGRIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.